molecular formula C20H24N2O B2614024 2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone CAS No. 858425-20-4

2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone

Cat. No. B2614024
CAS RN: 858425-20-4
M. Wt: 308.425
InChI Key: ZTDPCMHYSZWOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone (DEAB) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzazepinone family and is a derivative of the naturally occurring compound benzazepinone. DEAB has been used as a model compound in biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

A study by Sedgeworth and Proctor (1981) explored the synthesis of the 1,4-ethano-3-benzazepine ring system. They experimented with various benzosuberones, leading to the development of tricyclic 1,4-ethano-1H-3-benzazepines, which are closely related to the chemical structure . This research contributes to the broader field of bridged-ring nitrogen compound synthesis, which is fundamental in organic chemistry and drug development (Sedgeworth & Proctor, 1981).

Aminolysis and Hydrolysis of Chromonyl Oxazolones

Jones (1981) conducted a study on the aminolysis and hydrolysis of chromonyl oxazolones, leading to compounds structurally related to 2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone. This research is crucial for understanding the reactions and potential applications of similar heterocyclic compounds in medicinal chemistry (Jones, 1981).

Synthesis of Benzothiazole- and Benzimidazole-based Heterocycles

Darweesh et al. (2016) investigated the synthesis of benzothiazole- and benzimidazole-based heterocycles, which are closely related to the compound . These heterocycles have various applications in medicinal chemistry, particularly as building blocks for novel pharmaceuticals (Darweesh, Mekky, Salman, & Farag, 2016).

Synthesis and Photo-Physical Characteristics of Fluorescent Derivatives

Padalkar et al. (2011) synthesized novel fluorescent compounds, including derivatives related to 2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone. These compounds show potential in photophysical applications due to their unique absorption-emission properties, highlighting the versatility of such chemical structures in the field of material science (Padalkar et al., 2011).

properties

IUPAC Name

2-(diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-21(4-2)15-20(23)22-18-11-7-5-9-16(18)13-14-17-10-6-8-12-19(17)22/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDPCMHYSZWOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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